Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester
Description
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C10H9F3INO2 and a molecular weight of 359.09 g/mol . This compound is known for its unique structure, which includes an iodine atom and a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C10H9F3INO2 |
|---|---|
Molecular Weight |
359.08 g/mol |
IUPAC Name |
ethyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H9F3INO2/c1-2-17-9(16)15-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
SJMSKXVYSNTPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the reaction of 2-iodo-4-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include iodinated phenyl derivatives.
Reduction: Products include deiodinated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that carbamic acid derivatives, including the compound , exhibit promising biological activities:
- Antifungal Activity : Some derivatives demonstrate antifungal properties, making them potential candidates for treating fungal infections . The structural similarities with known antifungals suggest that this compound could be effective against various fungal pathogens.
- Anticancer Properties : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The presence of halogen substituents is often correlated with enhanced potency against cancer cell lines.
Drug Design
The compound's unique structure allows it to serve as a scaffold for developing new therapeutic agents. The following aspects are noteworthy:
- Synthesis Pathways : Various synthetic routes have been explored for the preparation of carbamic acid derivatives, including this compound. These methods often involve the use of carbamoyl transfer reagents that enhance reactivity towards nucleophiles .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial for optimizing its efficacy. Research has indicated that specific substitutions can significantly enhance activity against targeted diseases.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of carbamic acid derivatives demonstrated that certain modifications could lead to increased cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of such compounds in cancer therapy .
Case Study 2: Antifungal Efficacy
Another research effort evaluated the antifungal properties of similar carbamic acid derivatives, revealing significant activity against Candida species. The study emphasized the importance of structural features like halogenation in enhancing antifungal efficacy .
Comparative Analysis with Related Compounds
To further illustrate the potential applications of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carbamic acid, diethylthio-, S-(p-chlorobenzyl)ester | - | Contains sulfur and chlorine substituents |
| Carbamic acid, methyl 3-[3-(4-trifluoromethylphenyl)sulfamoyl]phenyl ester | - | Sulfamoyl group enhances biological activity |
| 3-[3-(4-chlorophenyl)sulfamoyl]prop-2-enoyl chloride | - | Involves a sulfonamide linkage |
This table illustrates how variations in structure can influence biological activity and pharmacological profiles.
Mechanism of Action
The mechanism of action of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The iodine atom and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects depending on the context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester: Similar structure but lacks the iodine atom.
Carbamic acid, phenyl-, ethyl ester: Lacks both the iodine atom and the trifluoromethyl group.
Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester: Contains additional functional groups and a more complex structure.
Uniqueness
The presence of both an iodine atom and a trifluoromethyl group in carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester makes it unique compared to similar compounds.
Biological Activity
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamic acid functional group linked to an ethyl ester and is characterized by the presence of a 2-iodo-4-(trifluoromethyl)phenyl moiety. Its molecular formula is , with a molecular weight of approximately 359.09 g/mol.
Biological Activity
Research indicates that carbamic acid derivatives can exhibit significant biological activities, particularly in the following areas:
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives with trifluoromethyl groups have shown moderate inhibition of these enzymes, with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, with some exhibiting significant inhibitory effects against Mycobacterium tuberculosis .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving the appropriate precursors. Common methods include:
- Reactions with Isocyanates : The reaction of isocyanates with alcohols can yield carbamates.
- Esterification : The formation of esters from carboxylic acids and alcohols under acidic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the iodo and trifluoromethyl groups onto the phenyl ring.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- P2Y Receptor Antagonists : Research on P2Y14 receptor antagonists has shown that modifications in the phenyl moiety can significantly affect binding affinity and biological activity . This indicates that structural variations in compounds similar to carbamic acid can lead to enhanced pharmacological profiles.
- Inhibitory Studies : A study investigating various hydrazinecarboxamides demonstrated their potential as dual inhibitors of AChE and BuChE. The results indicated that certain structural modifications could improve inhibitory potency by up to 2.6 times compared to standard references .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Carbamic acid, diethylthio-, S-(p-chlorobenzyl)ester | - | Moderate AChE inhibition |
| Carbamic acid, methyl 3-[3-(4-trifluoromethylphenyl)sulfamoyl]phenyl ester | - | Enhanced enzyme inhibition |
| 3-[3-(4-chlorophenyl)sulfamoyl]prop-2-enoyl chloride | - | Sulfonamide linkage, potential antimicrobial |
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous carbamic acid esters. For example, a tert-butyl-protected intermediate was synthesized using palladium acetate, 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl ligand, and cesium carbonate in 1,4-dioxane under nitrogen . Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via LCMS (e.g., m/z 334 [M-H]⁻) and HPLC retention times .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
Key methods include:
- LCMS : To confirm molecular weight (e.g., m/z values) .
- HPLC : Retention time consistency (e.g., 1.02 minutes under specific conditions) .
- NMR/IR : For functional group validation and regiochemical confirmation .
- Reference standards : Cross-check against pharmaceutical-grade standards like Retigabine (a structural analog) .
Q. What is the pharmacological relevance of the trifluoromethyl and iodo substituents?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodo substituent may facilitate radiolabeling or serve as a synthetic handle for further derivatization. Similar compounds (e.g., Retigabine) target ion channels, suggesting potential neuropharmacological applications .
Q. How should this compound be stored to maintain stability?
Store under inert gas (N₂/Ar), at –20°C, and protect from light to prevent decomposition of the iodo and carbamate groups. These precautions align with MSDS guidelines for related halogenated carbamates .
Advanced Research Questions
Q. How can cross-coupling reaction yields be optimized for this compound?
Systematic optimization involves:
- Catalyst screening : Compare Pd(OAc)₂ with PdCl₂(dppf) or other ligands .
- Base selection : Test Cs₂CO₃ vs. K₃PO₄ to enhance coupling efficiency .
- Temperature gradients : Evaluate 80–120°C to balance reaction rate and side-product formation.
- In situ monitoring : Use TLC or LCMS to track intermediate formation .
Q. How to resolve contradictions in reported biological activities of carbamic acid esters?
Discrepancies may arise from impurities or assay variability. Mitigation strategies include:
- Purity validation : Use HPLC (>95% purity thresholds) .
- Standardized assays : Replicate ion channel modulation studies (e.g., KCNQ4 in HEK293 cells) under controlled conditions .
- Structural analogs : Compare activity with Retigabine to isolate substituent-specific effects .
Q. What strategies improve solubility for in vitro assays without compromising stability?
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility in aqueous buffers.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in target tissues.
- Surfactants : Test polysorbate-80 or cyclodextrins to enhance dispersion .
Q. How to achieve regioselective iodination in the presence of a trifluoromethyl group?
- Directing groups : Utilize ortho-directing effects of the carbamate moiety.
- Iodination agents : Optimize N-iodosuccinimide (NIS) in acetic acid at 50°C.
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .
Q. What metabolic pathways are predicted for the ethyl ester moiety, and how are they characterized?
Q. How to design mechanistic studies for ion channel modulation by this compound?
- Electrophysiology : Use patch-clamp assays on KCNQ2/3-transfected CHO cells.
- Mutagenesis : Introduce mutations (e.g., pore helix residues) to map binding sites.
- Fluorescence imaging : Monitor calcium flux with Fura-2 AM in primary neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
